![molecular formula C17H14BrFN2O2 B2825987 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione CAS No. 473705-03-2](/img/structure/B2825987.png)
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with bromine, fluorine, and amine functional groups attached to different phenyl rings, which are then connected to a pyrrolidine-2,5-dione structure . It’s likely that this compound could be used as an intermediate in organic synthesis, similar to other halogenated aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the electronic properties of the molecule, while the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
As an organic compound with multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms could be replaced in nucleophilic aromatic substitution reactions, while the amine group could be acylated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the amine group could affect its solubility, boiling point, and melting point, among other properties .Wissenschaftliche Forschungsanwendungen
Inhibitors of Glycolic Acid Oxidase
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, possessing large lipophilic 4-substituents, are generally potent, competitive inhibitors of porcine liver GAO in vitro. Methylation of the nitrogen or the 3-hydroxy substituent dramatically reduced potency, underscoring the necessity of two acidic functions on the 1H-pyrrole-2,5-dione nucleus for activity. In rat liver perfusion studies, concentration-dependent inhibition of the conversion of glycolate to oxalate was observed, with significant reductions in urinary oxalate levels over a 58-day period following chronic oral administration in ethylene glycol-fed rats (Rooney et al., 1983).
Synthesis of Nα-urethane-protected β- and γ-amino Acids
The compound has been utilized in a one-pot efficient synthesis method for Nα-urethane-protected β-alanine and γ-aminobutyric acid (GABA), achieving excellent yields and purities. This methodology provides a straightforward approach to synthesizing protected amino acids, which are valuable in peptide synthesis (Cal et al., 2012).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications. This highlights the potential of incorporating the core structure into materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Pyrrolidine Diones in Organic Synthesis
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives has been explored, demonstrating the utility of these compounds in generating a variety of organic molecules. These findings illustrate the versatility of the core structure in organic synthesis, potentially enabling the creation of novel compounds with diverse biological activities (Mulholland et al., 1972).
Anticonvulsant Activity
New N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have shown promising anticonvulsant activity. Initial screenings in mice and further evaluations in rats identified several compounds with significant efficacy in the maximal electroshock seizure test, highlighting the therapeutic potential of modifications to the pyrrolidine-2,5-dione scaffold (Obniska et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Given the potential uses of this compound in organic synthesis and possibly in pharmaceutical or agrochemical applications, future research could focus on exploring these possibilities. This could include studying its reactivity, investigating its biological activity, and developing efficient synthetic routes .
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c1-10-2-7-15(13(18)8-10)21-16(22)9-14(17(21)23)20-12-5-3-11(19)4-6-12/h2-8,14,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVBSBQODOKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
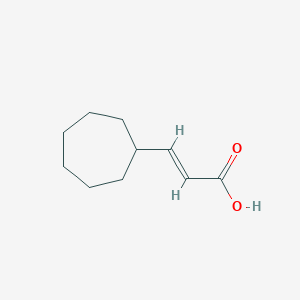
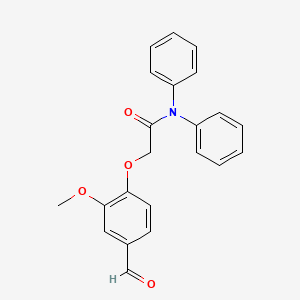
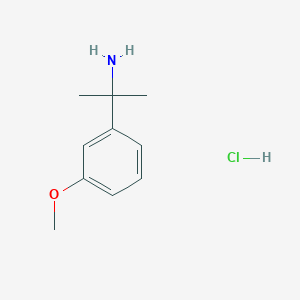
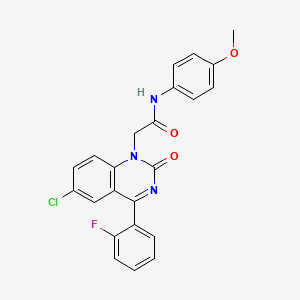
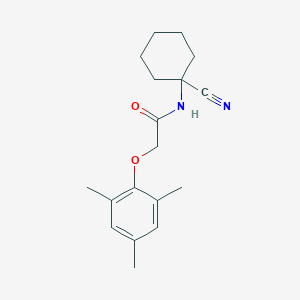
![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)
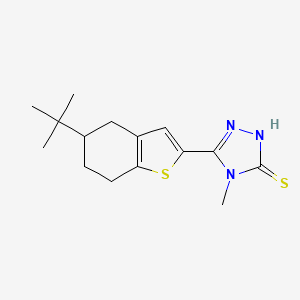
![(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825918.png)


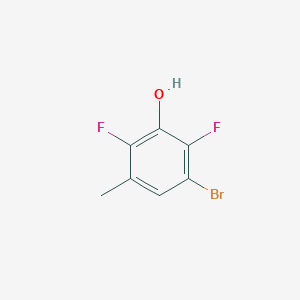
![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
